molecular formula C12H16ClNO3 B13106911 Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride

Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride

Cat. No.: B13106911
M. Wt: 257.71 g/mol
InChI Key: DHPILALRWMUTHE-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of an aromatic aldehyde with an amine, followed by cyclization to form the benzoxazine ring. The reaction is usually carried out in the presence of a catalyst, such as copper(I) chloride, and under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. These features make it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate;hydrochloride

InChI

InChI=1S/C12H15NO3.ClH/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9;/h3-6,9,13H,2,7-8H2,1H3;1H

InChI Key

DHPILALRWMUTHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1COC2=CC=CC=C2N1.Cl

Origin of Product

United States

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